N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound belongs to the class of triazoloquinoxaline acetamide derivatives, characterized by a [1,2,4]triazolo[4,3-a]quinoxalin-1-one core substituted with a 3-methoxyphenylthio group at position 4 and a 4-fluorobenzyl acetamide side chain. Its molecular formula is C24H19FN4O3S (inferred from structural analogs in –11), with a molecular weight of approximately 462.5 g/mol.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-18-5-4-6-19(13-18)35-24-23-29-30(15-22(32)27-14-16-9-11-17(26)12-10-16)25(33)31(23)21-8-3-2-7-20(21)28-24/h2-13H,14-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXSEJYJXBIMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoxaline moiety, which is known for its diverse biological activities. The presence of a fluorobenzyl group and a methoxyphenyl thioether enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.28 | Induces apoptosis via caspase activation |
| Compound B | HCT116 (Colon) | 3.29 | Inhibits ERK1/2 signaling pathway |
| Compound C | A549 (Lung) | 0.52 | Disrupts microtubule dynamics |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinase pathways such as ERK1/2, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and the triazole moiety significantly impact the cytotoxic activity. For instance:
- Fluorine Substitution : The introduction of fluorine atoms has been correlated with enhanced anticancer activity due to increased electron-withdrawing properties that facilitate interactions with biological targets.
- Thioether Groups : The presence of thioether functionalities contributes to improved solubility and bioavailability.
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 0.28 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspases 3 and 9.
Case Study 2: Inhibition of Lung Cancer Growth
In another investigation involving A549 lung carcinoma cells, the compound exhibited an IC50 value of 0.52 µM. The study highlighted that the compound disrupted microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinoxaline Derivatives
Key Observations :
- The target compound distinguishes itself through the 3-methoxyphenylthio group, which confers moderate electron-donating effects compared to the halogenated substituents in .
- Substituents like CF3 and Cl in increase molecular weight and lipophilicity, possibly affecting blood-brain barrier permeability .
Heterocyclic Acetamides with Varied Cores
Key Observations :
- S-alkylation (common in ) is a shared synthetic strategy for introducing thioether linkages, though reaction yields vary (e.g., 61% for vs. unlisted yields in ).
- The quinazolinone-thiazolidinone hybrid in demonstrates the impact of fused heterocycles on molecular weight and steric bulk compared to simpler triazolo systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
- Methodology : Use stepwise coupling reactions with halogenated precursors (e.g., 4-chloro-3-(trifluoromethyl)phenyl derivatives) under reflux in polar aprotic solvents like THF or ethanol. Heating at 170–210°C for 8–12 hours, followed by cooling and recrystallization, can improve purity and yield (43–93% range observed in similar triazoloquinoxaline derivatives) . Monitor reaction progress via TLC or HPLC.
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodology : Combine NMR (DMSO-) for proton environment analysis (e.g., aromatic peaks at δ 7.2–8.5 ppm, fluorobenzyl CH at δ 4.5–5.0 ppm) with IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and thioether (C-S, ~700 cm^{-1) groups. High-resolution mass spectrometry (HRMS) is critical for molecular ion validation .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Test antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram− bacteria) and anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Perform molecular docking (AutoDock Vina) to map interactions between the triazoloquinoxaline core and target proteins (e.g., kinase domains). Compare binding affinities of derivatives with varying substituents (e.g., 3-methoxyphenyl vs. 4-chlorophenyl). Validate predictions with in vitro enzymatic inhibition assays .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?
- Methodology : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal ethanol/THF ratios for maximizing yield while minimizing side products (e.g., imine byproducts) . Flow chemistry systems may enhance reproducibility for continuous production .
Q. How can conflicting NMR and X-ray crystallography data be reconciled for structural validation?
- Methodology : If NMR suggests conformational flexibility (e.g., broad peaks for the fluorobenzyl group), perform variable-temperature NMR to assess dynamic behavior. Compare with single-crystal X-ray data to resolve discrepancies, focusing on torsion angles and hydrogen bonding in the solid state .
Q. What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?
- Methodology : Simulate metabolic pathways using liver microsomes (e.g., human S9 fraction) and track degradation products via LC-MS/MS. Identify reactive intermediates (e.g., quinone-imine species) and assess their stability using DFT calculations (Gaussian 09) .
Data Analysis and Contradiction Resolution
Q. How should researchers address low reproducibility in biological activity across studies?
- Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration) and verify compound purity (>95% by HPLC). Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) to confirm activity. Cross-reference with structurally similar compounds (e.g., quinazolinone derivatives) to identify scaffold-specific trends .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
